molecular formula C17H12FN3O3S B6568121 1-(4-fluorophenyl)-3-{[(3-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one CAS No. 1021261-03-9

1-(4-fluorophenyl)-3-{[(3-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one

Cat. No. B6568121
CAS RN: 1021261-03-9
M. Wt: 357.4 g/mol
InChI Key: WYFIHMWMNXHHRF-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-{[(3-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one, also known as 4-Fluorophenyl 3-Nitrophenylmethylsulfanyl Pyrazin-2-one, is an organosulfur compound that has been used in a variety of scientific research applications. It is a member of the pyrazinone family and is composed of a pyrazinone ring with a 4-fluorophenyl substituent and a 3-nitrophenylmethylsulfanyl substituent. This compound has been found to have a number of biochemical and physiological effects and has been used in laboratory experiments.

Scientific Research Applications

1-(1-(4-fluorophenyl)-3-{[(3-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-oneyl)-3-{[(3-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one has been used in a variety of scientific research applications. It has been used to study the effects of organosulfur compounds on the activity of enzymes, to investigate the mechanisms of action of certain drugs, and to study the biochemical and physiological effects of drugs. It has also been used in laboratory experiments to study the effects of certain compounds on cell growth and differentiation.

Mechanism of Action

1-(1-(4-fluorophenyl)-3-{[(3-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-oneyl)-3-{[(3-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, such as cytochrome P450, and to modulate the activity of certain receptors, such as the serotonin receptor. It has also been found to have an effect on the expression of certain genes, such as those involved in cell growth and differentiation.
Biochemical and Physiological Effects
1-(1-(4-fluorophenyl)-3-{[(3-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-oneyl)-3-{[(3-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, such as cytochrome P450, and to modulate the activity of certain receptors, such as the serotonin receptor. It has also been found to have an effect on the expression of certain genes, such as those involved in cell growth and differentiation. In addition, it has been found to affect the metabolism of certain drugs, such as antipsychotics and anticonvulsants.

Advantages and Limitations for Lab Experiments

1-(1-(4-fluorophenyl)-3-{[(3-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-oneyl)-3-{[(3-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one has a number of advantages and limitations for laboratory experiments. One of the main advantages of using this compound is that it is relatively stable and can be stored for long periods of time. Additionally, it is relatively easy to synthesize and can be used in a variety of experiments. However, one of the main limitations of using this compound is that it is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

1-(1-(4-fluorophenyl)-3-{[(3-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-oneyl)-3-{[(3-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one has a number of potential future directions for research. One potential area of research is the development of new synthesis methods for the compound. Another potential area of research is the study of the biochemical and physiological effects of the compound on various tissues and organs. Additionally, further research could be conducted on the effects of the compound on the metabolism of certain drugs and the expression of certain genes. Finally, further research could be conducted on the potential applications of the compound in drug development and the development of new therapeutic agents.

Synthesis Methods

1-(1-(4-fluorophenyl)-3-{[(3-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-oneyl)-3-{[(3-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one can be synthesized through a two-step process. The first step involves the reaction of 4-fluorophenyl isocyanate with 3-nitrophenylmethylsulfanyl chloride in the presence of triethylamine. This reaction produces the desired compound in a yield of 80%. The second step involves the oxidation of the compound with sodium hypochlorite in the presence of sodium hydroxide. This reaction yields the desired compound in a yield of up to 90%.

properties

IUPAC Name

1-(4-fluorophenyl)-3-[(3-nitrophenyl)methylsulfanyl]pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3O3S/c18-13-4-6-14(7-5-13)20-9-8-19-16(17(20)22)25-11-12-2-1-3-15(10-12)21(23)24/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFIHMWMNXHHRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CSC2=NC=CN(C2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-3-{[(3-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one

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